3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents include phenylhydrazine and pyridine derivatives, with iodine often used as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazole-pyridine compounds .
Scientific Research Applications
3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-c]pyridine: Shares the pyrazole-pyridine framework but differs in the position of the nitrogen atoms.
1H-pyrazolo[4,3-c]pyridine: Another isomer with distinct chemical properties and applications
Uniqueness: 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound features a pyrazole ring fused with a pyridine structure, which is known for contributing to various pharmacological activities. The presence of the carboxylic acid group enhances its ability to interact with biological targets, making it a valuable candidate for further study.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It has shown efficacy against various phytopathogenic fungi, potentially through the inhibition of specific enzymes or disruption of cellular processes in target organisms.
Anticancer Activity
Compounds structurally related to this compound have been investigated for their anticancer properties. Studies suggest that these compounds may inhibit critical enzymes involved in cancer pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Anti-inflammatory Effects
The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, which could be leveraged in the development of new anti-inflammatory drugs .
Enzyme Inhibition
One proposed mechanism for the biological activity of this compound involves its role as an enzyme inhibitor. For instance, it may inhibit enzymes such as DNA gyrase and other targets involved in cellular signaling pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules. These studies indicate that the compound binds effectively to target proteins, which is crucial for understanding its mechanism of action against pathogens and cancer cells .
Structure-Activity Relationship (SAR)
A series of derivatives based on this compound have been synthesized to explore their SAR. Variations in substituents on the pyrazole and pyridine rings significantly influence their biological activities. For example, modifications can enhance binding affinity and selectivity towards specific targets .
Case Studies
Case Study 1: Antifungal Activity
In a study assessing antifungal efficacy, this compound was tested against several fungal strains. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain pathogens, suggesting strong antifungal potential compared to existing antifungal agents.
Case Study 2: Anticancer Properties
A derivative of this compound was evaluated in vitro against breast cancer cell lines (MDA-MB-231). The results showed a significant reduction in cell viability at concentrations ranging from 5 to 50 µM, indicating potent anticancer activity .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antifungal, anticancer | Enzyme inhibition, molecular docking |
Pyrazolo[3,4-b]pyridine derivatives | Anticancer, anti-inflammatory | Targeting kinase pathways |
Benzofuran–pyrazole compounds | Broad-spectrum antimicrobial | Inhibition of DNA gyrase B |
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-pyrazol-1-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H,13,14) |
InChI Key |
DRAQCBIUUPSNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.